
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a thienyl group attached to a propenyl chain, which is further connected to an amino group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of a thienyl aldehyde with an appropriate ketone to form the intermediate 1-oxo-3-(3-thienyl)-2-propenyl compound.
Amidation: The intermediate is then reacted with an amine to form the corresponding amide.
Hydrolysis: The final step involves the hydrolysis of the amide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Oxo-3-(2-furyl)-2-propenyl)amino)benzoic acid
- 2-((1-Oxo-3-(2-thienyl)-2-propenyl)amino)benzoic acid
- 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)phenylacetic acid
Uniqueness
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
100587-37-9 |
|---|---|
Fórmula molecular |
C14H11NO3S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b6-5+ |
Clave InChI |
SPGSTAICAUIWFY-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CSC=C2 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


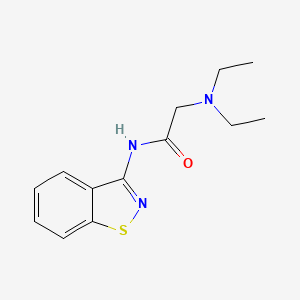

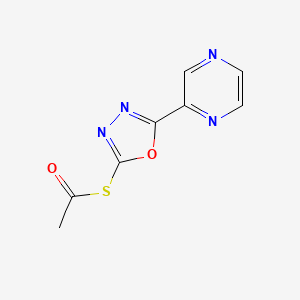
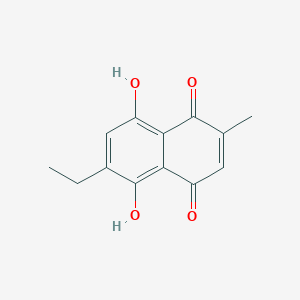

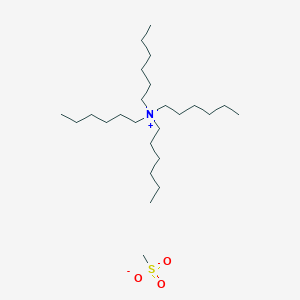

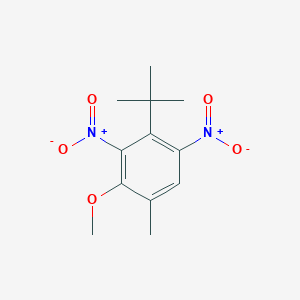
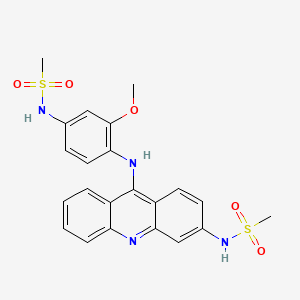

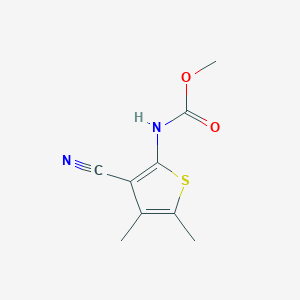
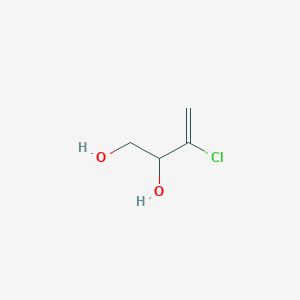

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
